An In-depth Technical Guide to the Molecular Structure of 2-(4-Fluorophenoxy)nicotinic Acid
An In-depth Technical Guide to the Molecular Structure of 2-(4-Fluorophenoxy)nicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-(4-Fluorophenoxy)nicotinic acid (CAS No. 54629-13-9). While this compound is a derivative of the well-known drug nicotinic acid (Vitamin B3), its specific properties are not extensively documented in publicly available literature. This guide, therefore, synthesizes information from analogous structures and established chemical principles to provide a detailed technical overview for researchers, scientists, and professionals in drug development. We will explore a probable synthetic route, predict spectroscopic characteristics, and discuss the potential pharmacological implications of its unique molecular architecture.
Introduction and Rationale
Nicotinic acid, a pyridine-3-carboxylic acid, is a fundamental molecule in human metabolism and has been utilized for decades in pharmacology for its lipid-modifying effects.[1][2] The introduction of a 4-fluorophenoxy group at the 2-position of the pyridine ring creates 2-(4-Fluorophenoxy)nicotinic acid, a molecule with potentially altered biological activity, metabolic stability, and pharmacokinetic profile. The fluorine atom, a bioisostere of a hydrogen atom, can significantly impact a molecule's properties, including its acidity, lipophilicity, and ability to form hydrogen bonds. Understanding the molecular structure of this derivative is paramount to predicting its behavior and potential applications. This guide aims to provide a foundational understanding of this compound, stimulating further research into its properties and potential therapeutic uses.
Physicochemical and Structural Properties
2-(4-Fluorophenoxy)nicotinic acid is a solid at room temperature with a reported melting point of 187 °C.[3] Its molecular formula is C₁₂H₈FNO₃, and it has a molecular weight of approximately 233.19 g/mol .
| Property | Value/Information | Source |
| IUPAC Name | 2-(4-fluorophenoxy)pyridine-3-carboxylic acid | - |
| CAS Number | 54629-13-9 | [3] |
| Molecular Formula | C₁₂H₈FNO₃ | [3] |
| Molecular Weight | 233.19 g/mol | Calculated |
| Melting Point | 187 °C | [3] |
| Appearance | Expected to be a solid | [3] |
| InChI Key | SDZUYDOXBXHDCE-UHFFFAOYSA-N | [3] |
Molecular Structure Visualization
The core structure consists of a nicotinic acid moiety linked to a 4-fluorophenol group via an ether bond at the C2 position of the pyridine ring.
Caption: 2D structure of 2-(4-Fluorophenoxy)nicotinic acid.
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis would involve the reaction of 2-chloronicotinic acid with 4-fluorophenol in the presence of a copper catalyst and a base.
Caption: Proposed synthetic workflow for 2-(4-Fluorophenoxy)nicotinic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on similar syntheses and should be optimized for safety and yield.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), 4-fluorophenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous mixture with hydrochloric acid (HCl) to a pH of 3-4.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of 2-(4-Fluorophenoxy)nicotinic acid and comparison with nicotinic acid and related fluorinated aromatic compounds.
The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and the fluorophenyl rings.
-
Pyridine Ring Protons:
-
H6: A doublet of doublets or a multiplet, expected to be the most downfield of the pyridine protons.
-
H4 & H5: Two distinct multiplets in the aromatic region.
-
-
Fluorophenyl Ring Protons:
-
Two sets of multiplets, appearing as an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.
-
-
Carboxylic Acid Proton:
-
A broad singlet, which is exchangeable with D₂O, typically appearing far downfield (>10 ppm).
-
The carbon NMR spectrum will show 12 distinct signals.
-
Carbonyl Carbon: The signal for the carboxylic acid carbon will be the most downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons: The remaining 11 signals will be in the aromatic region (110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band in the region of 1100-1200 cm⁻¹.
-
Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.[1]
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 233. Fragmentation would likely involve the loss of COOH (m/z 188) and subsequent cleavage of the ether bond.
Crystal Structure and Solid-State Properties (Theoretical)
A definitive crystal structure for 2-(4-Fluorophenoxy)nicotinic acid has not been reported. However, based on the structures of nicotinic acid and its derivatives, several features can be anticipated.
The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridine nitrogen, the ether oxygen, and the carboxylic carbonyl oxygen). This suggests a high likelihood of extensive intermolecular hydrogen bonding in the solid state, likely forming dimers or polymeric chains.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in nicotinic acid derivatives. It is plausible that 2-(4-Fluorophenoxy)nicotinic acid could also exhibit polymorphism, with different polymorphs having distinct physical properties such as solubility and melting point.
Pharmacological Profile (Prospective Analysis)
The pharmacological activity of 2-(4-Fluorophenoxy)nicotinic acid has not been explicitly detailed in the literature. However, its structural similarity to nicotinic acid allows for a prospective analysis of its potential biological effects.
Mechanism of Action of Nicotinic Acid
Nicotinic acid is known to exert its lipid-lowering effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2] This leads to a reduction in lipolysis in adipose tissue, thereby decreasing the flux of free fatty acids to the liver and subsequently reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).
Potential Influence of the 4-Fluorophenoxy Moiety
The introduction of the 4-fluorophenoxy group could modulate the pharmacological profile of the parent nicotinic acid molecule in several ways:
-
Receptor Binding: The bulky phenoxy group at the 2-position might alter the binding affinity and selectivity for GPR109A or other potential targets.
-
Lipophilicity: The fluorophenoxy group will increase the lipophilicity of the molecule compared to nicotinic acid. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different pharmacokinetic profile.
-
Metabolic Stability: The ether linkage and the fluorinated phenyl ring may be subject to different metabolic pathways compared to nicotinic acid, potentially altering the drug's half-life.
-
Novel Activities: The modified structure could possess novel biological activities unrelated to the lipid-modifying effects of nicotinic acid.
Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological activities of 2-(4-Fluorophenoxy)nicotinic acid.
Conclusion and Future Directions
2-(4-Fluorophenoxy)nicotinic acid represents an intriguing derivative of a well-established pharmacological agent. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological relevance. While experimental data remains scarce, the proposed synthetic route is robust, and the predicted spectroscopic and structural features provide a solid foundation for future empirical studies. Key areas for future investigation include the validation of the proposed synthesis, a full spectroscopic and crystallographic characterization, and a thorough evaluation of its pharmacological profile, particularly its interaction with the nicotinic acid receptor and its overall ADME properties. Such research will be crucial in determining whether this molecule holds promise as a novel therapeutic agent.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]
- Google Patents. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
- Google Patents.
-
PubChemLite. 2-(4-fluorophenoxy)nicotinic acid (C12H8FNO3). [Link]
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15.
